molecular formula C10H10N2S B1479865 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098132-07-9

3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479865
CAS No.: 2098132-07-9
M. Wt: 190.27 g/mol
InChI Key: GXYFWDOZFHGKLC-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds with thiophene and pyrazole moieties, similar to the core structure of interest, have shown promising antibacterial activity. The synthesis of novel pyrazolines and their in vitro evaluation against various bacterial strains indicate that these compounds could serve as potential antibacterial agents. Notably, certain derivatives exhibited higher activity than standard antibiotics like gentamicin and tetracycline, highlighting their potential in combating bacterial infections (Rani & Mohamad, 2014).

Antitumor Activity

Another significant application is in the field of cancer research, where derivatives of the thiophene-containing compounds have been synthesized and evaluated for their antitumor properties. Various studies demonstrate that these compounds exhibit potent inhibitory effects on cancer cell proliferation. This includes a broad range of cancer types, suggesting the potential of these derivatives in developing new anticancer therapies (Shams et al., 2010).

Anti-inflammatory and Analgesic Activities

Research has also extended into the anti-inflammatory and analgesic potential of thiophene-pyrazole compounds. Synthesis and evaluation of these derivatives have shown that they possess considerable anti-inflammatory and analgesic activities, which could be beneficial in the development of new therapeutic agents for treating inflammation and pain (Abdel-Wahab et al., 2012).

Antidepressant Activity

The exploration of thiophene-based pyrazolines for their antidepressant activity reveals that certain derivatives can significantly reduce immobility time in animal models, comparable to the standard drug Imipramine. This suggests their potential utility as antidepressant medications, opening new avenues for psychiatric medication development (Mathew, Suresh, & Anbazhagan, 2014).

Antioxidant Properties

Studies on the antioxidant properties of thiophene and pyrazole derivatives indicate that these compounds exhibit promising antioxidant activities. They are capable of scavenging free radicals, which is crucial in preventing oxidative stress-related diseases. This makes them potential candidates for developing new antioxidant agents (El‐Mekabaty, 2015).

Material Science Applications

In addition to biomedical applications, thiophene-containing compounds also find applications in material science, particularly in the development of emissive materials for optoelectronics. The synthesis and characterization of heterocyclic compounds incorporating thiophene units have shown blue and green emission, which are valuable for opto-electronic devices (Ramkumar & Kannan, 2015).

Biochemical Analysis

Biochemical Properties

3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s therapeutic potential .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for assessing its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes. These findings highlight the importance of considering temporal factors when evaluating the compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. These factors are important for understanding the compound’s pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, this compound has been shown to localize to the nucleus, where it can interact with transcription factors and modulate gene expression. These findings highlight the importance of subcellular localization in determining the compound’s biochemical properties and therapeutic potential .

Properties

IUPAC Name

3-thiophen-3-yl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-8-9(3-1)11-12-10(8)7-4-5-13-6-7/h4-6H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYFWDOZFHGKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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